Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is a complex organic compound with the molecular formula C36H28O6 and a molecular weight of 556.604 g/mol . This compound is characterized by its unique structure, which includes multiple benzoyl and methoxy groups attached to a benzoate core. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 4-benzoylphenylmethanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces benzyl derivatives .
Scientific Research Applications
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate exerts its effects involves interactions with various molecular targets. The benzoyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity and function. The compound may also interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-bis(benzoyloxy)benzoate
- Methyl 3,5-bis(benzyloxy)benzoate
- Methyl 3,4,5-trimethoxybenzoate
Uniqueness
Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate is unique due to its specific arrangement of benzoyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
196491-97-1 |
---|---|
Molecular Formula |
C36H28O6 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C36H28O6/c1-40-36(39)31-20-32(41-23-25-12-16-29(17-13-25)34(37)27-8-4-2-5-9-27)22-33(21-31)42-24-26-14-18-30(19-15-26)35(38)28-10-6-3-7-11-28/h2-22H,23-24H2,1H3 |
InChI Key |
RVOFHMDRZBHNHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.